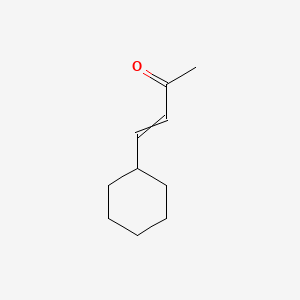![molecular formula C19H14ClN3O5S B8683897 5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester
Übersicht
Beschreibung
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indazole derivatives and oxazole-containing molecules, such as:
Indole derivatives: Known for their diverse biological activities and used in medicinal chemistry.
Benzimidazole derivatives: Often used in the development of pharmaceutical agents.
Uniqueness
5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C19H14ClN3O5S |
|---|---|
Molekulargewicht |
431.8 g/mol |
IUPAC-Name |
ethyl 2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C19H14ClN3O5S/c1-2-27-19(24)17-11-21-18(28-17)14-8-12(20)9-16-15(14)10-22-23(16)29(25,26)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
DDXDTWJGZVEIFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(O1)C2=C3C=NN(C3=CC(=C2)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details

















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8683822.png)

![2-[(3-bromophenyl)methoxy]oxane](/img/structure/B8683845.png)




![[5-(Oxetan-3-yl)pyridin-3-yl]boronic acid](/img/structure/B8683883.png)



